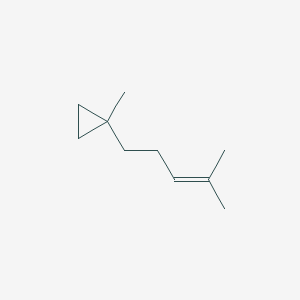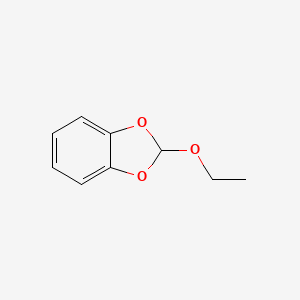![molecular formula C12H16O3S B14487238 3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid CAS No. 64793-83-5](/img/structure/B14487238.png)
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a methylbutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid typically involves the introduction of the methoxyphenyl group to the sulfanyl group, followed by the attachment of the resulting intermediate to a methylbutanoic acid moiety. Common synthetic routes include:
Nucleophilic Substitution: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate methoxyphenyl halides and thiol reagents.
Esterification and Hydrolysis: The intermediate can be esterified and subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxyphenyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced methoxyphenyl derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The overall effect of the compound is determined by the combined actions of these functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: Similar structure but lacks the sulfanyl group.
4-((3-(3-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)benzoic acid: Contains a triazole ring and a benzoic acid moiety.
(3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: Contains a difluoro and sulfonyl group.
Uniqueness
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid is unique due to the presence of both the methoxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64793-83-5 |
|---|---|
Fórmula molecular |
C12H16O3S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O3S/c1-12(2,8-11(13)14)16-10-6-4-5-9(7-10)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
Clave InChI |
HKVRXGXBTXEMAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)SC1=CC=CC(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


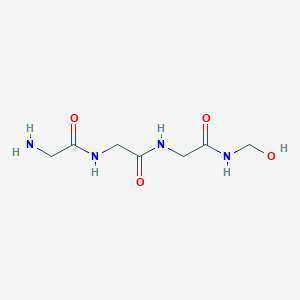

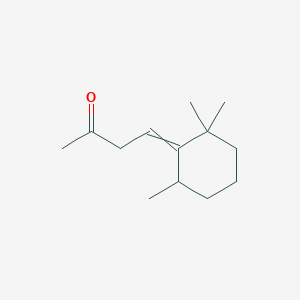
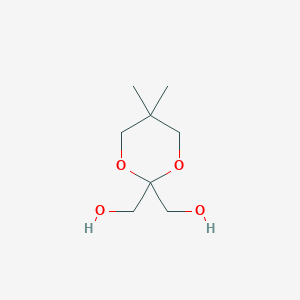
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
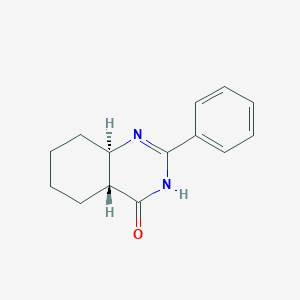
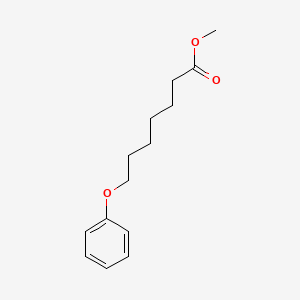
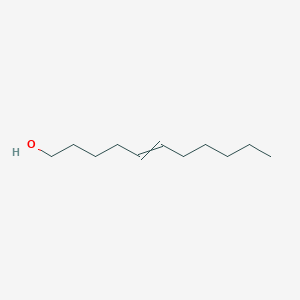
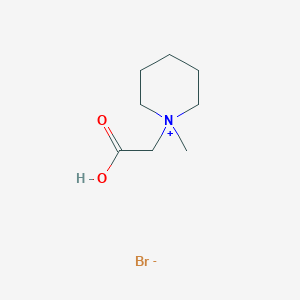
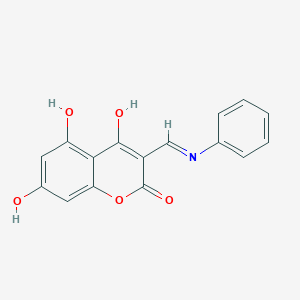
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
